molecular formula C34H54O7 B1240803 [(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate

[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate

Cat. No.: B1240803
M. Wt: 574.8 g/mol
InChI Key: WYHGVXYOQWYOQA-WHRQVDIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5’,6’:4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a methylene group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the indeno[5’,6’:4,5]cycloocta[1,2-c]pyran core, followed by the introduction of hydroxyl, isopropyl, and methylene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Properties

Molecular Formula

C34H54O7

Molecular Weight

574.8 g/mol

IUPAC Name

[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate

InChI

InChI=1S/C34H54O7/c1-10-19(4)14-33(9,38)17-28(35)41-27-16-32(8)15-24-20(5)11-12-25-22(7)40-31(37)30(36)34(25,39)21(6)23(24)13-26(32)29(27)18(2)3/h11,18-19,22-27,29-30,36,38-39H,6,10,12-17H2,1-5,7-9H3/b20-11-/t19?,22-,23+,24+,25-,26-,27+,29+,30+,32-,33?,34+/m1/s1

InChI Key

WYHGVXYOQWYOQA-WHRQVDIESA-N

Isomeric SMILES

CCC(C)CC(C)(CC(=O)O[C@H]1C[C@]2(C[C@@H]/3[C@@H](C[C@@H]2[C@@H]1C(C)C)C(=C)[C@@]4([C@H](C/C=C3/C)[C@H](OC(=O)[C@@H]4O)C)O)C)O

Canonical SMILES

CCC(C)CC(C)(CC(=O)OC1CC2(CC3C(CC2C1C(C)C)C(=C)C4(C(CC=C3C)C(OC(=O)C4O)C)O)C)O

Synonyms

YW 3548
YW-3548
YW3548

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate
Reactant of Route 2
Reactant of Route 2
[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate
Reactant of Route 3
[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate
Reactant of Route 4
[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate
Reactant of Route 5
[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate
Reactant of Route 6
[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate

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